3-(2-Piperidyl)-1-propanol Hydrochloride
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Overview
Description
3-(2-Piperidyl)-1-propanol Hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many pharmaceuticals and natural products. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Piperidyl)-1-propanol Hydrochloride typically involves the reaction of piperidine with propanol under specific conditions. One common method is the hydrogenation of pyridine over a molybdenum disulfide catalyst, which produces piperidine. This piperidine is then reacted with propanol in the presence of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound often involves large-scale hydrogenation processes using specialized catalysts to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production process and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Piperidyl)-1-propanol Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form different alcohol derivatives.
Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Ketones and aldehydes.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
3-(2-Piperidyl)-1-propanol Hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-Piperidyl)-1-propanol Hydrochloride involves its interaction with specific molecular targets and pathways. It is known to interact with neurotransmitter receptors in the brain, modulating their activity and influencing neurological functions. This compound may also inhibit certain enzymes, leading to altered biochemical pathways and therapeutic effects .
Comparison with Similar Compounds
Piperidine: A basic structure similar to 3-(2-Piperidyl)-1-propanol Hydrochloride, used in various pharmaceuticals.
Pyridine: Another heterocyclic amine with similar chemical properties.
Piperazine: A related compound with a different ring structure but similar applications.
Uniqueness: this compound is unique due to its specific structural features and the presence of both piperidine and propanol moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
3-piperidin-2-ylpropan-1-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c10-7-3-5-8-4-1-2-6-9-8;/h8-10H,1-7H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYHGTJWECNNBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCCO.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90226-88-3 |
Source
|
Record name | 2-Piperidinepropanol, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90226-88-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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